(2S,3R)-2-Benzyl-3-(cyclopropylmethoxy)pyrrolidine
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Overview
Description
(2S,3R)-2-Benzyl-3-(cyclopropylmethoxy)pyrrolidine: is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and pharmaceuticals due to their structural similarity to natural amino acids and peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Reductive amination: This involves the reaction of benzaldehyde with cyclopropylmethanol in the presence of a reducing agent such as sodium cyanoborohydride.
Nucleophilic substitution: This method involves the substitution of a suitable leaving group with cyclopropylmethanol in the presence of a base.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reductive amination or nucleophilic substitution reactions. These methods are optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
(2S,3R)-2-Benzyl-3-(cyclopropylmethoxy)pyrrolidine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyrrolidone derivative.
Reduction: Reduction reactions can be used to convert the pyrrolidone derivative back to the pyrrolidine structure.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) oxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation: Pyrrolidone derivatives.
Reduction: The original pyrrolidine structure.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
(2S,3R)-2-Benzyl-3-(cyclopropylmethoxy)pyrrolidine: has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems and interactions.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism by which (2S,3R)-2-Benzyl-3-(cyclopropylmethoxy)pyrrolidine exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(2S,3R)-2-Benzyl-3-(cyclopropylmethoxy)pyrrolidine: is similar to other pyrrolidine derivatives, but it has unique structural features that distinguish it from other compounds. Some similar compounds include:
2-Benzylpyrrolidine: Lacks the cyclopropylmethoxy group.
3-(Cyclopropylmethoxy)pyrrolidine: Lacks the benzyl group.
2-Benzyl-3-methoxypyrrolidine: Has a methoxy group instead of cyclopropylmethoxy.
Properties
IUPAC Name |
(2S,3R)-2-benzyl-3-(cyclopropylmethoxy)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-2-4-12(5-3-1)10-14-15(8-9-16-14)17-11-13-6-7-13/h1-5,13-16H,6-11H2/t14-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJCMOGWNQVPJH-LSDHHAIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCNC2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]([C@@H]1OCC2CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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